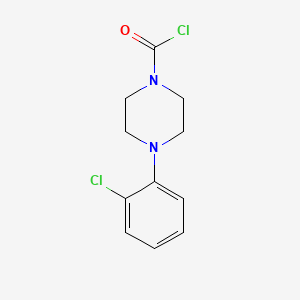
4-(2-Chlorophenyl)piperazine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to the piperazine ring, which is further connected to a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)piperazine-1-carbonyl chloride typically involves the reaction of 2-chlorophenylpiperazine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Chlorophenylpiperazine+Phosgene→4-(2-Chlorophenyl)piperazine-1-carbonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and stringent safety measures due to the hazardous nature of phosgene. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)piperazine-1-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(2-Chlorophenyl)piperazine-1-carboxylic acid.
Condensation: It can react with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Amines under mild heating conditions.
Major Products Formed
Nucleophilic substitution: Substituted piperazine derivatives.
Hydrolysis: 4-(2-Chlorophenyl)piperazine-1-carboxylic acid.
Condensation: Urea derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)piperazine-1-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: It is employed in the study of receptor-ligand interactions and the development of potential therapeutic agents.
Industrial Applications: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)piperazine-1-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)piperazine: Lacks the carbonyl chloride group, making it less reactive in acylation reactions.
4-(2-Chlorophenyl)piperazine-1-carboxylic acid: Formed by the hydrolysis of 4-(2-Chlorophenyl)piperazine-1-carbonyl chloride.
4-(2-Chlorophenyl)piperazine-1-carbonyl bromide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
This compound is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of compounds.
Properties
CAS No. |
143490-52-2 |
|---|---|
Molecular Formula |
C11H12Cl2N2O |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
4-(2-chlorophenyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C11H12Cl2N2O/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2 |
InChI Key |
YUQQBQUIKFLHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)
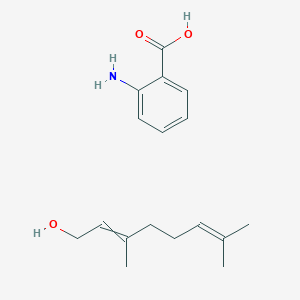
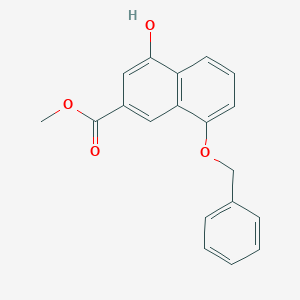
![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
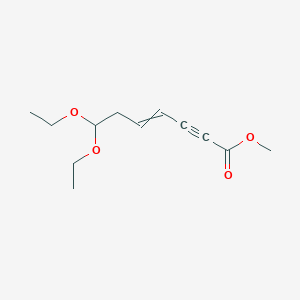
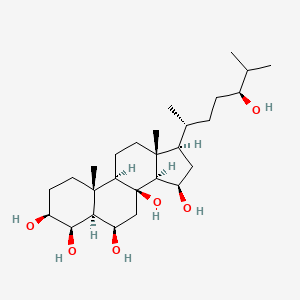
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)
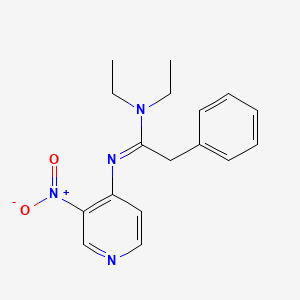
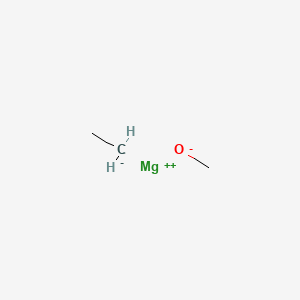


![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
